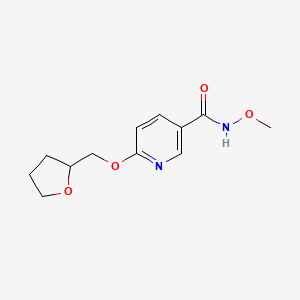

![molecular formula C21H23N3O3S2 B2483650 N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 397280-46-5](/img/structure/B2483650.png)

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis AnalysisSynthesis of compounds similar to the target molecule typically involves multi-step chemical reactions. For instance, derivatives of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized through dynamic pH-controlled reactions, followed by substitution at the nitrogen atom with different electrophiles in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF) (Khalid et al., 2014). Such synthetic routes provide a framework that could potentially be adapted for the synthesis of "N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide."

Molecular Structure Analysis

The molecular structure of compounds containing piperidine and sulfonyl groups has been extensively studied, often revealing a complex interaction pattern. For example, crystallographic studies have shown that piperidine rings typically adopt a chair conformation, and the geometry around sulfonyl groups can be distorted from regular tetrahedral (Karthik et al., 2021). Such structural details are crucial for understanding the chemical behavior and potential biological activities of the compound.

Chemical Reactions and Properties

Compounds with a piperidine moiety and sulfonyl groups are known to participate in various chemical reactions. They can undergo substitution reactions with carbon nucleophiles, facilitated by the presence of organometallic reagents or silyl enol ethers in the presence of a Lewis acid, leading to a wide range of products with potential biological activities (Brown et al., 1991). The cyanoethyl group could further react through nucleophilic addition or substitution reactions, contributing to the compound's versatility.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. Compounds with similar structures have been reported to crystallize in specific space groups, with molecular conformations influenced by inter- and intramolecular hydrogen bonds and other non-covalent interactions, which can be analyzed using techniques like X-ray crystallography and Hirshfeld surface analysis (Kumara et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectral Analysis

Research indicates that compounds bearing the piperidine sulfonyl moiety, similar to N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide, have been synthesized and subjected to spectral analysis. These compounds have been designed to target various biological activities through structural modifications and spectral analysis techniques, including 1H-NMR, IR, and mass spectral data. This approach facilitates the identification of potential therapeutic agents by elucidating their chemical structure and properties (Khalid et al., 2016).

Antibacterial Activity

Derivatives of N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide have been evaluated for their antibacterial properties. The synthesized compounds displayed moderate to significant activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as antibacterial agents. This indicates their relevance in the development of new antibiotics to combat resistant bacterial strains (Khalid et al., 2016).

Anti-inflammatory and Antioxidant Activities

Compounds related to N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide have shown significant anti-inflammatory and antioxidant activities. This is particularly evident in the context of cyclooxygenase (COX) inhibition, which plays a pivotal role in the inflammatory process. Molecular docking studies have further elucidated their mechanisms of action, highlighting the importance of the sulfonamide and piperidine components in interacting with key residues within the COX enzymes. This research suggests their potential therapeutic value in treating inflammation-related diseases (Altıntop et al., 2022).

Enzyme Inhibition

Additionally, derivatives of this compound class have been explored for their enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are key targets in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Research has demonstrated that certain derivatives exhibit promising inhibitory activity against these enzymes, supporting their potential use in the management of cognitive disorders (Khalid et al., 2014).

Eigenschaften

IUPAC Name |

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c22-13-6-16-28-20-8-3-2-7-19(20)23-21(25)17-9-11-18(12-10-17)29(26,27)24-14-4-1-5-15-24/h2-3,7-12H,1,4-6,14-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPRFTWVTPSQLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B2483570.png)

![N-(1-cyanocyclopentyl)-2-[methyl({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B2483574.png)

![[3-(Methylthio)benzyl]amine hydrochloride](/img/structure/B2483575.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2483577.png)

![1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2483578.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2483579.png)

![1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate](/img/structure/B2483580.png)

![3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483586.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2483587.png)

![1-Bromo-8-chlorodibenzo[b,d]furan](/img/structure/B2483588.png)